3,6-Dimethyl-2,4-dinitroaniline
Overview
Description
3,6-Dimethyl-2,4-dinitroaniline is an organic compound with the molecular formula C8H9N3O4. It is a derivative of aniline and dinitrobenzene, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring. This compound is known for its applications in various industrial processes, particularly in the synthesis of herbicides and dyes .
Scientific Research Applications
3,6-Dimethyl-2,4-dinitroaniline has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide action.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Widely used in the production of herbicides, particularly those targeting weed control in agricultural settings
Mechanism of Action
Target of Action
The primary targets of 3,6-Dimethyl-2,4-dinitroaniline are the tubulin proteins in plants and protists . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, disrupting the formation of microtubules . This disruption prevents normal cell division and growth, particularly affecting the development of lateral roots . The compound also causes swelling of the root tip, a universally recognized morphological effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting this pathway, the compound disrupts normal cell division and growth. This disruption can lead to downstream effects such as stunted growth, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .
Pharmacokinetics
It is known that the compound is either absorbed or adsorbed by the roots due to their proximity to the herbicide . Translocation from the root to the top is minimal . When a dinitroaniline is found in the plant, the parent compound is the major product present, with metabolites equal to 5% or less .
Result of Action
The action of this compound results in disrupted cell division and growth in plants . This disruption is particularly evident in the inhibition of lateral root development . Other effects include swelling of the root tip, stunted growth, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically used as a pre-emergence herbicide . This means that the seeds of crops are beneath the layer of soil containing the herbicide, while the smaller annual weed seeds germinate on or near the soil surface . This positioning helps to maximize the herbicide’s effect on weeds while minimizing its impact on crops .
Safety and Hazards
3,6-Dimethyl-2,4-dinitroaniline has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Biochemical Analysis
Biochemical Properties
3,6-Dimethyl-2,4-dinitroaniline plays a crucial role in biochemical reactions, particularly in its interaction with tubulin proteins. Tubulin is a key component of microtubules, which are essential for cell division and intracellular transport. This compound binds to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This interaction leads to the inhibition of cell division, making it an effective herbicide by preventing the growth of plant roots and shoots . Additionally, this compound may interact with other proteins involved in cell signaling pathways, although these interactions are less well-documented.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it inhibits root and shoot growth by disrupting microtubule formation. This leads to stunted growth and eventual cell death. In animal cells, exposure to this compound can cause cytotoxicity, genotoxicity, and activation of oxidative stress pathways. These effects can result in alterations in gene expression, impaired cellular metabolism, and disruptions in cell signaling pathways . The compound’s impact on cell function is primarily due to its ability to interfere with the normal dynamics of microtubules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with tubulin proteins. By binding to tubulin, it prevents the polymerization of microtubules, which are essential for various cellular processes, including mitosis and intracellular transport. This inhibition leads to cell cycle arrest at the metaphase stage, preventing cell division. Additionally, this compound may induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent disruptions in cellular function, including prolonged cell cycle arrest and sustained oxidative stress . These long-term effects highlight the importance of understanding the compound’s stability and degradation pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity and oxidative stress, while higher doses can lead to severe cytotoxicity, genotoxicity, and even cell death. In animal studies, high doses of this compound have been associated with adverse effects such as liver and kidney damage, as well as disruptions in reproductive function . These findings underscore the importance of dosage considerations in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. Enzymes such as cytochrome P450s play a role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may be transported into the cytoplasm where it interacts with tubulin, or it may be sequestered in organelles such as lysosomes . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin to disrupt microtubule formation. It may also localize to other cellular compartments, such as lysosomes or the endoplasmic reticulum, depending on its interactions with specific targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-2,4-dinitroaniline can be synthesized through the nitration of 3,6-dimethylaniline. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition or over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by minimizing the risks associated with the highly exothermic nitration reactions. The continuous-flow process also reduces the need for large quantities of solvents and improves the selectivity of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dimethyl-2,6-dinitroaniline
- Pendimethalin
- Trifluralin
Uniqueness
3,6-Dimethyl-2,4-dinitroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s particular arrangement of nitro and methyl groups makes it especially effective as a herbicide, with a specific mode of action targeting microtubule formation .
Properties
IUPAC Name |
3,6-dimethyl-2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLQVUSPNNDAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285910 | |
Record name | 3,6-dimethyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-52-0 | |
Record name | 3,6-Dimethyl-2,4-dinitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6311-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 43218 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC43218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dimethyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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